N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide
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Overview
Description
“N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom, and an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring and the amide group would significantly influence its structure. These groups may participate in hydrogen bonding and other intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The tetrazole ring is known to participate in various reactions, including substitutions and additions. The amide group can also undergo several reactions, including hydrolysis and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure and the intermolecular forces between its molecules .Scientific Research Applications
Structural Analysis and Docking Studies
Research on similar tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, has involved detailed structural analysis using X-ray crystallography. These studies have shown that tetrazole rings in these compounds are generally planar and that the aryl rings at specific positions do not exhibit conjugation with the tetrazole groups. Molecular docking studies have been conducted to understand the interaction of these molecules with enzymes like cyclooxygenase-2, indicating potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Biological Activity
A compound closely related to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide was used as a starting compound for synthesizing various derivatives. These derivatives were then screened for biological activities like lipase and α-glucosidase inhibition, demonstrating the potential for biological and pharmacological applications of similar compounds (Bekircan et al., 2015).
Serotonin Receptor Antagonism
Research on derivatives of 4-amino-5-chloro-2-ethoxybenzamides, which are structurally related to the compound , has identified certain derivatives as potent serotonin-3 (5-HT3) receptor antagonists. These findings are significant for understanding the neurological and pharmacological implications of these compounds (Harada et al., 1995).
Dopamine Receptor Studies
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide and its analogs have been used as probes in studies investigating the density of dopamine D(4) receptors in the rat striatum, indicating their utility in neuropharmacological research (Colabufo et al., 2001).
Tritium Labeling and Stereochemical Analysis
The compound has been subject to tritium labeling, facilitating its use in biological studies, particularly in the study of C-C chemokine receptor 1 (CCR1) antagonists. This research provides insights into the compound's potential in immunological studies (Hong et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific experimental data, it’s difficult to predict the exact mechanism of action of this compound .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-15-9-3-12(4-10-15)17(24)19-11-16-20-21-22-23(16)14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZKDSXVPQAPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-ethoxybenzamide |
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